molecular formula C21H24O5 B1264209 Lespeflorin C3

Lespeflorin C3

Cat. No. B1264209
M. Wt: 356.4 g/mol
InChI Key: XTDORSAGLFPXGX-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lespeflorin C3 is a member of the class of dihydrochalcones that is alpha-hydroxydihydrochalcone substituted by hydroxy groups at positions 4 and 4', a methoxy group at position 2' and a prenyl group at position 5'. Isolated from the roots of Lespedeza floribunda, it acts as a melanin synthesis inhibitor. It has a role as a metabolite and a melanin synthesis inhibitor. It is a member of dihydrochalcones, a member of phenols, a monomethoxybenzene, a secondary alcohol and a secondary alpha-hydroxy ketone.

Scientific Research Applications

Synthesis and Anticancer Activity

Lespeflorin I1, a derivative of Lespeflorin C3, has been synthesized for potential anticancer applications. This synthesis was achieved using simple starting materials and has shown preliminary bioactivity against prostate cancer cell lines, indicating potential for cancer treatment research (Pahari et al., 2016).

Fluorinated Compounds in Bioengineering and Nanotechnology

Fluorinated molecules, including those similar to Lespeflorin C3, play a significant role in bioengineering and nanotechnology. Their unique properties due to C-F bonds make them useful in imaging, therapeutics, and environmental applications (Zhang et al., 2021).

Fluoride-Rebound Mechanism in Pharmaceutical Research

A fluoride-rebound mechanism involving CF3 groups, akin to those in Lespeflorin C3, has been studied for its potential in pharmaceutical research, particularly in the synthesis of radioactive fluoride substituents for positron emission tomography (PET) applications (Levin et al., 2017).

Estrogenic Activity in Phytoestrogens

Research on hydroxypterocarpans, related to Lespeflorin C3, in Mauritia flexuosa fruit has revealed estrogenic compounds, suggesting applications in the treatment of menopausal syndromes and osteoporosis (Shimoda et al., 2019).

Asymmetric Construction in Medicinal Chemistry

Studies on the asymmetric construction of C-F stereogenic centers, similar to those in Lespeflorin C3, highlight their importance in medicinal chemistry for designing drugs with favorable pharmacological properties (Zhu et al., 2018).

Trifluoromethylation in Metal Complexes

Research on trifluoromethylation in metal complexes, a concept related to the structure of Lespeflorin C3, emphasizes its significance in producing fluorinated pharmaceuticals and agrochemicals (Tomashenko & Grushin, 2011).

[18F]Trifluoromethylation in PET Imaging

Advances in [18F]trifluoromethylation chemistry, related to the trifluoromethyl group in Lespeflorin C3, are significant for developing PET imaging tracers in preclinical and clinical studies (Francis & Wuest, 2021).

properties

Product Name

Lespeflorin C3

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

(2S)-2-hydroxy-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C21H24O5/c1-13(2)4-7-15-11-17(20(26-3)12-18(15)23)21(25)19(24)10-14-5-8-16(22)9-6-14/h4-6,8-9,11-12,19,22-24H,7,10H2,1-3H3/t19-/m0/s1

InChI Key

XTDORSAGLFPXGX-IBGZPJMESA-N

Isomeric SMILES

CC(=CCC1=CC(=C(C=C1O)OC)C(=O)[C@H](CC2=CC=C(C=C2)O)O)C

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)OC)C(=O)C(CC2=CC=C(C=C2)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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